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Compound of Interest

3-(4-Fluoro-1H-pyrazol-1-
Compound Name:
yl)propanoic acid

cat. No.: B11812295

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of
numerous therapeutic agents with a wide spectrum of biological activities, including anti-
inflammatory, antimicrobial, and anticancer properties.[1][2] The strategic incorporation of
fluorine atoms into organic molecules is a well-established strategy to enhance key
pharmacological parameters such as metabolic stability, binding affinity, and lipophilicity.[3][4]
The combination of a 4-fluoropyrazole core with a propionic acid functional handle at the N1
position creates a versatile molecular building block, 4-fluoropyrazole-1-propionic acid, poised
for elaboration into diverse chemical libraries for drug discovery and materials science
applications.

The propionic acid moiety provides a crucial carboxylic acid functional group, which can serve
as a synthetic handle for forming amide bonds, esters, or other derivatives.[5] This allows for
the straightforward linkage of the fluoropyrazole core to other pharmacophores or molecular
scaffolds, making it an ideal starting point for developing novel compounds with tailored
biological or material properties.

Physicochemical and Structural Properties

While extensive experimental data for this specific molecule is not widely published, its
properties can be reliably predicted based on its constituent functional groups and data from
analogous structures.
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Property Value | Description Source | Rationale
3-(4-Fluoro-1H-pyrazol-1-
IUPAC Name o IUPAC Nomenclature Rules
yl)propanoic acid
4-Fluoropyrazole-1-propionic ) )
Synonyms " Common Naming Convention
aci
CAS Number Not assigned. Based on database searches.
Molecular Formula CeH7FN202 Calculated
Molecular Weight 158.13 g/mol Calculated
Based on similar compounds
Predicted to be a white to off- like 4-fluoro-1H-pyrazole and
Appearance ] ] ] )
white crystalline solid. other pyrazole carboxylic
acids.[6]
Predicted to be soluble in polar ) )
] The carboxylic acid group
N organic solvents (e.g., DMSO, )
Solubility enhances polarity and
DMF, Methanol) and N
] aqueous solubility.
moderately soluble in water.
K Estimated to be in the range of  Typical range for a carboxylic
a
P 4.0-5.0. acid.
Predicted to be a solid with a )
] ] o ) o Based on related solid
Melting Point distinct melting point, likely

above 100 °C.

pyrazole derivatives.[6]

Synthesis and Purification

The synthesis of 4-fluoropyrazole-1-propionic acid can be achieved through a logical, multi-

step sequence starting from the formation of the core heterocyclic ring followed by

functionalization. The causality behind this synthetic strategy lies in first constructing the stable

aromatic pyrazole ring and then introducing the propionic acid side chain via a standard N-

alkylation reaction, which is a reliable and high-yielding transformation.

Proposed Synthetic Workflow

© 2026 BenchChem. All rights reserved. 2/11

Tech Support


https://www.sigmaaldrich.com/BR/pt/product/aldrich/747858
https://www.sigmaaldrich.com/BR/pt/product/aldrich/747858
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11812295?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The proposed synthesis involves two primary stages: the creation of the 4-fluoro-1H-pyrazole
core and its subsequent N-alkylation and hydrolysis.

Starting Materials
(e.g., 2-Fluoromalondialdehyde, Hydrazine)

(Step 1. Cyclization ReactiorD

ormation of pyrazole core
Intermediate:
4-Fluoro-1H-pyrazole
Step 2: N-Alkylation
(e.g., with Ethyl 3-bromopropionate)

ntroduction of side chain

Intermediate:
Ethyl 3-(4-fluoro-1H-pyrazol-1-yl)propanoate

(Step 3: Ester Hydrolysis)

eprotection
Final Product:
4-Fluoropyrazole-1-propionic acid

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 4-fluoropyrazole-1-propionic acid.
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Experimental Protocol (Exemplary)

Self-Validation: This protocol incorporates standard purification and analytical steps (TLC,

NMR) after each reaction to validate the successful formation of the desired intermediate

before proceeding, ensuring the integrity of the overall synthesis.

Step 1: Synthesis of 4-Fluoro-1H-pyrazole

This step is based on established literature procedures for the synthesis of fluorinated

pyrazoles.[7]

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic
stirrer, dissolve 2-fluoromalondialdehyde (1.0 eq) in a suitable solvent such as aqueous

ethanol.

Reagent Addition: Add hydrazine hydrate (1.0 - 1.1 eq) dropwise to the solution at room
temperature. An exotherm may be observed.

Reaction: Heat the mixture to reflux (e.g., 50-80 °C) for 1-3 hours. Monitor the reaction

progress by Thin Layer Chromatography (TLC).

Workup and Purification: After cooling, neutralize the reaction mixture. Extract the product
with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over
anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 4-
fluoro-1H-pyrazole can be purified by column chromatography or distillation.

Step 2 & 3: N-Alkylation and Hydrolysis

Reaction Setup: To a solution of 4-fluoro-1H-pyrazole (1.0 eq) in an anhydrous polar aprotic
solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (K=2COs, 1.5 eq)
or sodium hydride (NaH, 1.1 eq).

Alkylation: Add ethyl 3-bromopropionate (1.1 eq) dropwise to the suspension and stir at room
temperature or with gentle heating (e.g., 60 °C) until TLC analysis indicates complete

consumption of the starting pyrazole.
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 Intermediate Isolation: Filter off the inorganic salts and remove the solvent under reduced
pressure. The crude ester, ethyl 3-(4-fluoro-1H-pyrazol-1-yl)propanoate, can be purified by
column chromatography or used directly in the next step.

o Hydrolysis: Dissolve the crude ester in a mixture of THF/water or ethanol/water. Add an
excess of a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq).

o Reaction: Stir the mixture at room temperature for 2-16 hours until the ester is fully
hydrolyzed (monitored by TLC).

o Final Workup and Purification: Remove the organic solvent under reduced pressure. Dilute
the remaining aqueous solution with water and wash with a non-polar solvent (e.g., ether or
dichloromethane) to remove any non-polar impurities. Acidify the aqueous layer to pH ~2-3
with cold 1M HCI. The product, 4-fluoropyrazole-1-propionic acid, may precipitate and can be
collected by filtration. If it remains in solution, extract it with ethyl acetate. Dry the combined
organic extracts, filter, and remove the solvent to yield the final product. Recrystallization can
be performed for further purification.

Spectroscopic and Analytical Characterization
(Predicted)

The structure of 4-fluoropyrazole-1-propionic acid can be unequivocally confirmed using a
combination of spectroscopic techniques. The following data are predicted based on
established principles of NMR, IR, and MS analysis.[8][9][10]
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Technique Predicted Data

0 ~12.0-13.0 (s, 1H, -COOH), 6 ~7.8 (d, 1H,
pyrazole-H5), 6 ~7.6 (d, 1H, pyrazole-H3), &
~4.4 (t, 2H, -N-CH2-), 5 ~2.9 (t, 2H, -CHa-
COOH).

1H NMR

5 ~175 (C=0), & ~145 (C-F, d, XJCF = 250 Hz),
13C NMR 5 ~135 (C5), & ~125 (C3), 5 ~50 (-N-CHz-), &
~35 (-CH2-COOH).

~2500-3300 cm~1 (broad, O-H stretch), ~1710
FT-IR cm~1 (strong, C=0 stretch), ~1550 cm~1 (C=N
stretch), ~1100-1200 cm~1 (strong, C-F stretch).

Molecular lon (M*) at m/z = 158. Expected
Mass Spec (El) fragments corresponding to loss of -COOH (m/z

= 113) and the propionic acid chain.

Applications in Research and Drug Development

4-Fluoropyrazole-1-propionic acid is not merely a chemical curiosity; it is a strategic tool for the
modern medicinal chemist. Its value lies in its utility as a versatile scaffold for building more
complex molecules.

» Scaffold for Bioactive Molecules: The fluorinated pyrazole core is a key component in
numerous FDA-approved drugs, highlighting its acceptance as a pharmacologically relevant
moiety.[2] This compound provides a direct entry point for creating novel analogues of known
drugs or exploring new chemical space.

o Linker Chemistry: The terminal carboxylic acid is an ideal attachment point for linker
chemistry. It can be readily converted to an active ester and coupled with amines, alcohols,
or other nucleophiles. This is particularly relevant in the development of targeted therapies
like Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACS).

e Fragment-Based Drug Discovery (FBDD): As a relatively small and functionalized molecule,
it is an excellent candidate for fragment-based screening campaigns to identify initial hits
against protein targets.
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Caption: Role as a versatile scaffold in drug discovery applications.

Safety and Handling

As a laboratory chemical, 4-fluoropyrazole-1-propionic acid should be handled with appropriate
care, following standard laboratory safety protocols. While specific toxicity data is unavailable,
the following guidelines are based on similar acidic and fluorinated organic compounds.[11][12]
[13]

Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-
resistant gloves, and a lab coat.[11]

+ Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid
formation of dust. Avoid contact with skin, eyes, and clothing.[14][15] Wash hands thoroughly
after handling.[12]

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[14] Keep
away from strong oxidizing agents and strong bases.

o First Aid:

o Eye Contact: Immediately flush with plenty of water for at least 15 minutes and seek
medical attention.[11]
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o Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.
Seek medical attention if irritation persists.[11]

o Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[11]

o Inhalation: Move person into fresh air. If breathing is difficult, give oxygen and seek
medical attention.[11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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